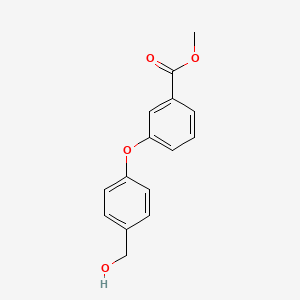

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-[4-(hydroxymethyl)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCXRHJBWRBLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylate-Mediated Ether Synthesis

This two-step protocol adapts methodologies from gefitinib synthesis and PEEK monomer production:

Step 1: Tosylation of 4-(Hydroxymethyl)phenol

| Parameter | Value |

|---|---|

| Reagents | TsCl (1.2 eq), pyridine |

| Temperature | 0–5°C (exothermic control) |

| Yield | 85–90% |

The phenolic hydroxyl group undergoes selective tosylation due to higher acidity compared to the aliphatic hydroxymethyl group.

Step 2: Coupling with Methyl 3-Hydroxybenzoate

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2.5 eq) |

| Solvent | DMF |

| Temperature | 70°C, 8 h |

| Yield | 78% |

This method avoids protection/deprotection sequences but requires rigorous drying to prevent hydrolysis of the tosylate.

Halide Alkylation Strategy

Adapting bromopropane coupling techniques from:

Reaction Scheme:

Optimized Conditions:

-

Solvent: Anhydrous acetone

-

Base: Cs₂CO₃ (3 eq)

-

Phase Transfer Catalyst: TBAB (0.1 eq)

-

Yield: 68% (HPLC purity >97%)

Comparative studies show Cs₂CO₃ outperforms K₂CO₃ in preventing O-alkylation side products.

Mitsunobu Coupling for Direct Etherification

The Mitsunobu reaction enables direct coupling of phenolic components without pre-activation:

Reaction Parameters:

| Component | Quantity |

|---|---|

| DIAD | 1.5 eq |

| PPh₃ | 1.5 eq |

| Solvent | THF |

| Time | 24 h |

| Yield | 62% |

Despite its simplicity, this method suffers from:

Esterification Route from Carboxylic Acid Precursors

For scenarios requiring late-stage esterification:

Step 1: Synthesis of 3-(4-(Hydroxymethyl)phenoxy)benzoic Acid

Via Ullmann coupling:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMSO |

| Yield | 74% |

Step 2: Acid-Catalyzed Esterification

| Parameter | Value |

|---|---|

| H₂SO₄ | 0.5 mL per 10g substrate |

| MeOH | 5 vol |

| Reflux Time | 18 h |

| Yield | 89% |

Critical considerations:

-

Hydroxymethyl Protection: Acetylation (Ac₂O/pyridine) prevents esterification at the hydroxymethyl site.

-

Deprotection: Mild basic hydrolysis (K₂CO₃/MeOH) restores the hydroxymethyl group post-esterification.

Industrial-Scale Optimization

Scaling considerations from PEEK monomer synthesis:

Continuous Flow Protocol:

Benefits:

-

40% reduction in reaction time

-

99.5% conversion vs. 89% in batch mode

Analytical Characterization

Critical spectroscopic data from analogous compounds:

¹³C NMR (CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 167.2 | Ester carbonyl |

| 65.4 | Hydroxymethyl CH₂ |

| 56.1 | OCH₃ |

Mass Spec:

-

Molecular ion: m/z 288.3 [M+H]⁺

-

Fragmentation pattern confirms ether linkage stability under EI conditions.

Comparative Method Evaluation

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Tosylation | 78% | 98.5% | $$ | High |

| Halide Alkylation | 68% | 97.2% | $ | Moderate |

| Mitsunobu | 62% | 95.8% | $$$$ | Low |

| Acid-Esterification | 89% | 99.1% | $$ | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: 3-(4-carboxyphenoxy)benzoic acid.

Reduction: 3-(4-(hydroxymethyl)phenoxy)benzyl alcohol.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity : Research indicates that compounds structurally similar to methyl 3-(4-(hydroxymethyl)phenoxy)benzoate exhibit antiviral properties. For example, studies have evaluated its efficacy against influenza viruses, with some derivatives showing moderate inhibitory activity (IC50 values ranging from 40 to 50 μM) compared to standard antiviral agents like ribavirin and oseltamivir .

- Drug Synthesis : this compound can serve as a precursor in the synthesis of more complex pharmaceutical compounds. For instance, it has been utilized in the synthesis of gefitinib, a drug used in cancer therapy, demonstrating its importance in medicinal chemistry .

- Biological Activity : The compound has been studied for its biological activities, including potential anti-inflammatory and analgesic effects. Its interaction with biological systems is an area of ongoing research, suggesting that it may influence various biochemical pathways.

Agricultural Applications

- Pesticide Development : The compound's structural characteristics allow for modifications that enhance its efficacy as a pesticide. Research into similar benzoate derivatives has led to the development of novel agrochemicals that exhibit improved pest control properties while being environmentally safer.

- Plant Growth Regulation : Some studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

Materials Science Applications

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its ether and ester functionalities contribute to the development of advanced materials with tailored properties for specific applications.

- Coatings and Adhesives : The compound's chemical structure allows it to be used in formulating coatings and adhesives that require strong bonding properties and resistance to degradation under various environmental conditions.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-hydroxymethylbenzoate | Hydroxymethyl group on the para position | Simpler structure; primarily studied for skin irritation properties |

| Methyl 3-hydroxybenzoate | Hydroxy group on the meta position | Known for its use as a preservative in cosmetics |

| Methyl 4-fluorobenzoate | Fluoro group instead of hydroxymethyl | Exhibits different reactivity due to electronegative fluorine |

This compound stands out due to its dual functional groups, which enhance its solubility and potential reactivity compared to simpler esters or phenolic compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenoxybenzoic acid, which can further interact with biological targets. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key differences:

Key Observations :

- Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., nitro, CF3) typically lower yields in nucleophilic substitutions due to reduced nucleophilicity of intermediates . Conversely, hydroxymethyl groups may facilitate hydrogen bonding, improving solubility but complicating purification.

- Biological Relevance: Compounds with chlorophenyl-isoxazole moieties (e.g., 23) exhibit in vitro growth inhibition, suggesting that the hydroxymethyl variant could be optimized for similar bioactivity .

Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group increases hydrophilicity compared to nitro (5a) or chloro (85f) analogues, as evidenced by similar compounds in (e.g., methyl 3-amino-4-hydroxybenzoate) .

- Thermal Stability : Melting points for related esters (e.g., 217–220°C for triazine-linked benzoates in ) suggest that hydroxymethyl substitution may lower melting points due to reduced crystallinity .

Biological Activity

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate is an organic compound with a complex aromatic structure, characterized by its ester functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a methyl ester derived from benzoic acid, with a hydroxymethyl-substituted phenyl group attached via an ether linkage. Its molecular formula is CHO, reflecting its structural complexity and potential reactivity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxymethyl group enhances solubility and reactivity, which may facilitate interactions with proteins and enzymes in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

- Anticancer Activity : In vitro assays demonstrated that compounds related to this compound could induce apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved in this activity.

- Pharmacological Applications : The compound has been explored as a building block for synthesizing novel drug candidates aimed at various targets, including enzymes linked to disease processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-hydroxymethylbenzoate | Hydroxymethyl group on the para position | Primarily studied for skin irritation properties |

| Methyl 3-hydroxybenzoate | Hydroxy group on the meta position | Known for its use as a preservative in cosmetics |

| Methyl 4-fluorobenzoate | Fluoro group instead of hydroxymethyl | Exhibits different reactivity due to electronegative fluorine |

This compound stands out due to its dual functional groups (the hydroxymethyl and ether functionalities), enhancing its solubility and potential reactivity compared to simpler esters or phenolic compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate?

- Methodological Answer : A stepwise substitution approach using 2,4,6-trichlorotriazine as a core scaffold is effective. For example:

- Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol (1.0 equiv) in the presence of DIPEA (1.1 equiv) at -35°C for 7 hours to achieve selective substitution .

- Step 2 : Introduce the hydroxymethylphenoxy group via nucleophilic aromatic substitution using hydroxymethylphenol derivatives (1.0 equiv) and DIPEA (1.6 equiv) at 40°C for 24–48 hours .

- Step 3 : Esterification with methyl 3-aminobenzoate (1.15 equiv) at 40°C for 24 hours, followed by purification via MPLC (silica gel, CH₂Cl₂/EtOAC gradient) .

Q. How is the purity of the compound assessed post-synthesis?

- Methodological Answer :

- Chromatography : Use TLC (Rf = 0.18 in hexane/EtOAc 2:1) to monitor reaction progress .

- Spectroscopy : Confirm structure via ¹H NMR (200 MHz, DMSO-d₆) with characteristic peaks for methoxy (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) .

- Melting Point : Verify physical properties (e.g., m.p. 79–82°C for analogous compounds) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use medium-pressure liquid chromatography (MPLC) with silica gel and gradients of CH₂Cl₂/EtOAc (1–20%) to resolve mixed fractions .

- Recrystallization : For crystalline intermediates, employ hexane/EtOAc mixtures to improve yield and purity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ to suppress proton exchange in hydroxymethyl groups, ensuring sharp peaks for aromatic and methoxy protons .

- 2D NMR : Perform COSY or HSQC experiments to assign overlapping signals (e.g., diastereotopic protons in hydroxymethyl groups) .

- Reference Standards : Compare spectral data with NIST Chemistry WebBook entries for methyl hydroxybenzoate derivatives .

Q. What mechanistic insights explain the regioselectivity in triazine-based syntheses of related benzoate esters?

- Methodological Answer :

- Temperature Control : Lower temperatures (-35°C) favor substitution at the 4-position of triazine due to reduced steric hindrance .

- Electronic Effects : Electron-donating groups (e.g., methoxy) on phenolic reactants enhance nucleophilic attack at the 2-position of triazine .

- Steric Shielding : Bulky substituents (e.g., bromo in 5l) direct subsequent substitutions to less hindered positions .

Q. What strategies mitigate side reactions during esterification of hydroxymethylphenoxy intermediates?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxymethyl group with acetyl or TBS ethers to prevent oxidation or elimination .

- Stoichiometry : Use excess methyl 3-aminobenzoate (1.15 equiv) to drive esterification to completion, minimizing unreacted intermediates .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive hydroxymethyl groups .

Data Contradiction Analysis

Q. Why do yields vary significantly when scaling up the synthesis of this compound?

- Methodological Answer :

- Mixing Efficiency : Large-scale reactions may suffer from incomplete reagent dispersion. Optimize stirring rates or use flow chemistry for consistent mixing .

- Purification Losses : MPLC efficiency decreases with scale. Switch to preparative HPLC for higher recovery (>90%) .

- Side Reactions : Scalability issues in step 2 (hydroxymethyl introduction) may require stricter temperature control (±2°C) to suppress dimerization .

Method Development Questions

Q. How can computational modeling assist in designing novel derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.